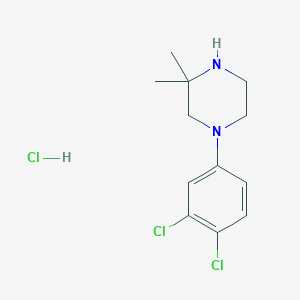
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and two methyl groups, making it a unique and versatile molecule.
準備方法
The synthesis of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline, which is treated with phosgene to form an isocyanate derivative.
Formation of Piperazine Ring: The isocyanate derivative is then reacted with dimethylamine to form the piperazine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve continuous processes to ensure high yield and purity. For example, the reaction of 3,4-dichloroaniline with phosgene and subsequent treatment with dimethylamine can be carried out in a continuous flow reactor to optimize reaction conditions and minimize by-products .
化学反応の分析
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields N-oxides, while reduction produces amines.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
3-(3,5-Dichlorophenyl)-1,1-dimethylurea: Similar to diuron, this compound also acts as a herbicide but has different substitution patterns on the phenyl ring, affecting its activity and specificity.
The unique substitution pattern and the presence of the piperazine ring in this compound confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-12(2)8-16(6-5-15-12)9-3-4-10(13)11(14)7-9;/h3-4,7,15H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBYLLVFCLYIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC(=C(C=C2)Cl)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2808198.png)
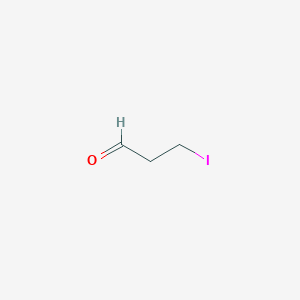
![2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine](/img/structure/B2808200.png)
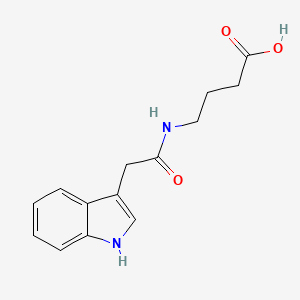
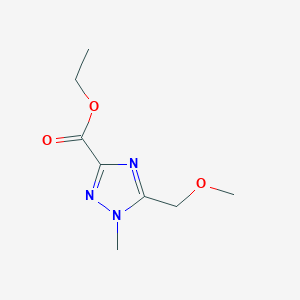
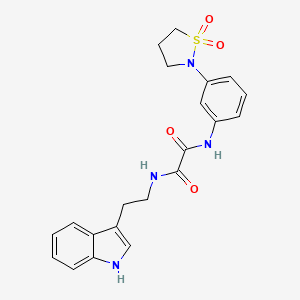

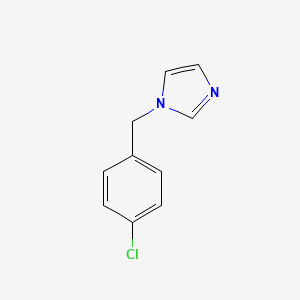
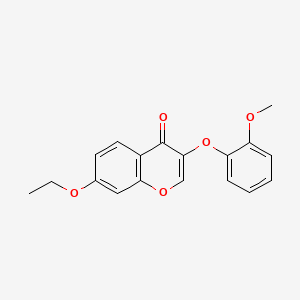

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2808217.png)
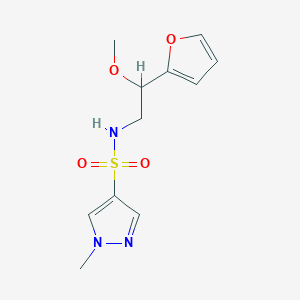
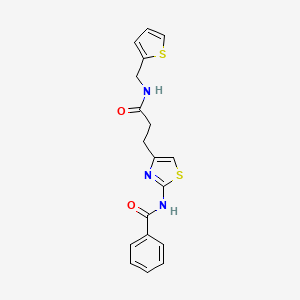
![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylbenzamide](/img/structure/B2808220.png)
